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molecular formula C5H7FO B2685319 1-(1-Fluorocyclopropyl)ethanone CAS No. 63141-10-6

1-(1-Fluorocyclopropyl)ethanone

Cat. No. B2685319
M. Wt: 102.108
InChI Key: AYGXRNZDYVFABZ-UHFFFAOYSA-N
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Patent
US09126945B2

Procedure details

Ethyl 3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-5-carboxylate is prepared from 1-(1-fluorocyclopropyl)ethanone analogously to the process described in the synthesis of ethyl 3-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-5-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([C:5](=O)[CH3:6])[CH2:4][CH2:3]1.ClC1(C2C=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:14]([CH3:22])[N:13]=2)CC1>>[F:1][C:2]1([C:5]2[CH:6]=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:14]([CH3:22])[N:13]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(CC1)C1=NN(C(=C1)C(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(CC1)C1=NN(C(=C1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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